molecular formula C180H254N12O18 B1516139 1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol CAS No. 1093077-77-0

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol

Cat. No.: B1516139
CAS No.: 1093077-77-0
M. Wt: 2874 g/mol
InChI Key: DMCHOYXACRXKRI-RDXCSIDZSA-N
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Description

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol is a useful research compound. Its molecular formula is C180H254N12O18 and its molecular weight is 2874 g/mol. The purity is usually 95%.
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Biological Activity

1,2,3,4,5,6-Hexa-O-[11-[4-(4-hexylphenylazo)phenoxy]undecanoyl]-D-mannitol (CAS No. 1093077-77-0) is a synthetic compound that has garnered interest in various fields of research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following attributes:

  • Molecular Formula : C180H254N12O18
  • Molecular Weight : 2874.01 g/mol
  • Appearance : Light yellow to brown powder or crystalline form
  • Purity : Typically >97% as determined by HPLC

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Photochemical Properties : The compound exhibits photochemically reversible liquefaction and solidification properties when subjected to UV and visible light. This feature is particularly useful in applications requiring controlled release or targeted delivery systems .
  • Osmotic Effects : Similar to mannitol, this compound may influence osmotic gradients in biological systems. Research indicates that mannitol can reduce cerebral edema through osmotic effects, which may also apply to this derivative .
  • Antioxidant Activity : Preliminary studies suggest that compounds with azo groups can exhibit antioxidant properties. This may contribute to cellular protection against oxidative stress .

Biological Applications

  • Drug Delivery Systems : The unique properties of this compound make it an attractive candidate for drug delivery applications. Its ability to change states in response to light could allow for targeted therapy in conditions such as cancer.
  • Cerebral Edema Treatment : As noted in the literature on mannitol's therapeutic effects, derivatives like this compound could potentially be used in treating conditions involving cerebral edema by modulating osmotic pressure .
  • Photodynamic Therapy (PDT) : Given its photochemical properties, this compound may also find applications in PDT, where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can destroy cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds or derivatives:

  • A study published in Advanced Materials highlighted the use of photochemical compounds for controlled drug release systems. The findings indicated that light-responsive materials could significantly enhance therapeutic efficacy through localized treatment .
  • Another research article focused on the osmotic effects of mannitol analogs in treating brain injuries demonstrated that these compounds could effectively reduce intracranial pressure when administered appropriately .

Summary Table of Biological Activities

Activity TypeDescriptionReferences
Photochemical ReversibilityChanges state under UV/visible light
Osmotic RegulationPotential for reducing cerebral edema
Antioxidant PropertiesMay protect cells from oxidative damage
Drug Delivery ApplicationsTargeted release systems for therapeutic agents

Properties

IUPAC Name

[(2R,3R,4R,5R)-2,3,4,5,6-pentakis[11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoyloxy]hexyl] 11-[4-[(4-hexylphenyl)diazenyl]phenoxy]undecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C180H254N12O18/c1-7-13-19-61-79-147-91-103-153(104-92-147)181-187-159-115-127-165(128-116-159)199-139-73-55-43-31-25-37-49-67-85-173(193)205-145-171(207-175(195)87-69-51-39-27-33-45-57-75-141-201-167-131-119-161(120-132-167)189-183-155-107-95-149(96-108-155)81-63-21-15-9-3)179(209-177(197)89-71-53-41-29-35-47-59-77-143-203-169-135-123-163(124-136-169)191-185-157-111-99-151(100-112-157)83-65-23-17-11-5)180(210-178(198)90-72-54-42-30-36-48-60-78-144-204-170-137-125-164(126-138-170)192-186-158-113-101-152(102-114-158)84-66-24-18-12-6)172(208-176(196)88-70-52-40-28-34-46-58-76-142-202-168-133-121-162(122-134-168)190-184-156-109-97-150(98-110-156)82-64-22-16-10-4)146-206-174(194)86-68-50-38-26-32-44-56-74-140-200-166-129-117-160(118-130-166)188-182-154-105-93-148(94-106-154)80-62-20-14-8-2/h91-138,171-172,179-180H,7-90,139-146H2,1-6H3/t171-,172-,179-,180-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCHOYXACRXKRI-RDXCSIDZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)OCC(C(C(C(COC(=O)CCCCCCCCCCOC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCCCC)OC(=O)CCCCCCCCCCOC5=CC=C(C=C5)N=NC6=CC=C(C=C6)CCCCCC)OC(=O)CCCCCCCCCCOC7=CC=C(C=C7)N=NC8=CC=C(C=C8)CCCCCC)OC(=O)CCCCCCCCCCOC9=CC=C(C=C9)N=NC1=CC=C(C=C1)CCCCCC)OC(=O)CCCCCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)CCCCCCCCCCOC3=CC=C(C=C3)N=NC4=CC=C(C=C4)CCCCCC)OC(=O)CCCCCCCCCCOC5=CC=C(C=C5)N=NC6=CC=C(C=C6)CCCCCC)OC(=O)CCCCCCCCCCOC7=CC=C(C=C7)N=NC8=CC=C(C=C8)CCCCCC)OC(=O)CCCCCCCCCCOC9=CC=C(C=C9)N=NC1=CC=C(C=C1)CCCCCC)OC(=O)CCCCCCCCCCOC1=CC=C(C=C1)N=NC1=CC=C(C=C1)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C180H254N12O18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2874 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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